

Application Note: Quantitative Analysis of Ralaniten in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Ralaniten

Cat. No.: B610411

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Ralaniten** (EPI-001) in human plasma. **Ralaniten** is an androgen receptor (AR) antagonist that targets the N-terminal domain of the AR, representing a novel mechanism for treating castration-resistant prostate cancer (CRPC). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving **Ralaniten**. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.

Introduction

Ralaniten (EPI-001) is a first-in-class therapeutic agent that inhibits the androgen receptor (AR) by binding to its N-terminal domain (NTD). This mechanism of action is distinct from traditional anti-androgens that target the ligand-binding domain, making **Ralaniten** a promising candidate for the treatment of advanced prostate cancer, including forms resistant to current therapies. Accurate and precise quantification of **Ralaniten** in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing a therapeutic window in clinical settings. This document provides a detailed protocol for the analysis of **Ralaniten** in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents

- **Ralaniten** reference standard (purity >98%)
- **Ralaniten**-d4 (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure (18.2 MΩ·cm)
- Human plasma (K2EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm, or equivalent

LC-MS/MS Method

2.3.1. Liquid Chromatography

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40 °C

- Gradient Elution:

Time (min)	%B
0.0	20
0.5	20
2.5	95
3.5	95
3.6	20

| 5.0 | 20 |

2.3.2. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Q1 (m/z)	Q3 (m/z)	DP (V)	CE (V)
Ralaniten	473.2	359.2	80	35

| **Ralaniten-d4** (IS) | 477.2 | 363.2 | 80 | 35 |

- Source Parameters:
 - Curtain Gas (CUR): 35 psi
 - Collision Gas (CAD): Medium
 - IonSpray Voltage (IS): 5500 V
 - Temperature (TEM): 550 °C
 - Ion Source Gas 1 (GS1): 60 psi

- Ion Source Gas 2 (GS2): 60 psi

Sample Preparation: Protein Precipitation

- Thaw plasma samples and standards to room temperature.
- To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL **Ralaniten**-d4 in 50% MeOH).
- Vortex for 10 seconds.
- Add 200 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer 150 µL of the supernatant to a clean autosampler vial.
- Inject into the LC-MS/MS system.

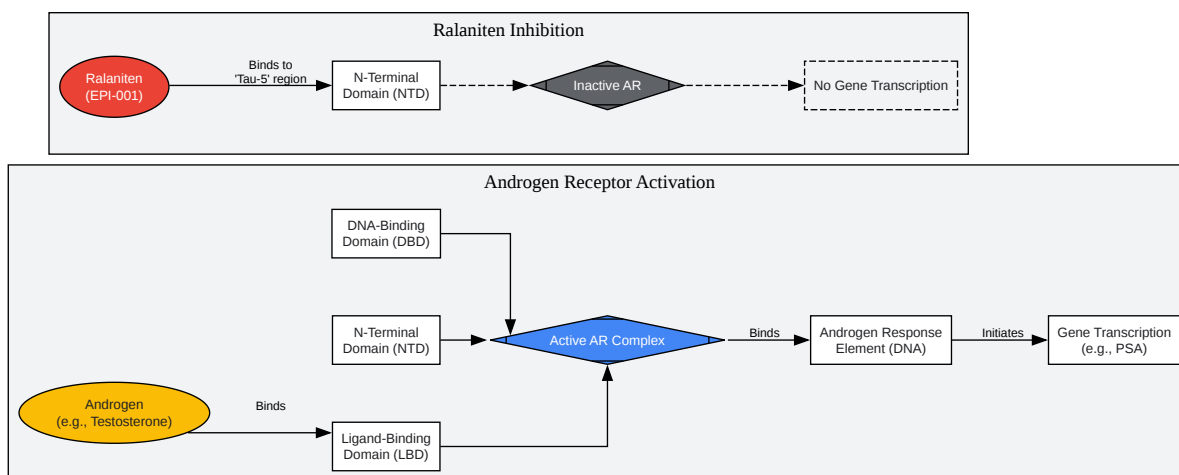
Quantitative Data Summary

The following table summarizes the performance characteristics of the described method, which would be established during method validation according to regulatory guidelines.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Upper Limit of Quantification (ULOQ)	1000 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%RE)	Within $\pm 15\%$
Matrix Effect	Minimal
Recovery	> 85%

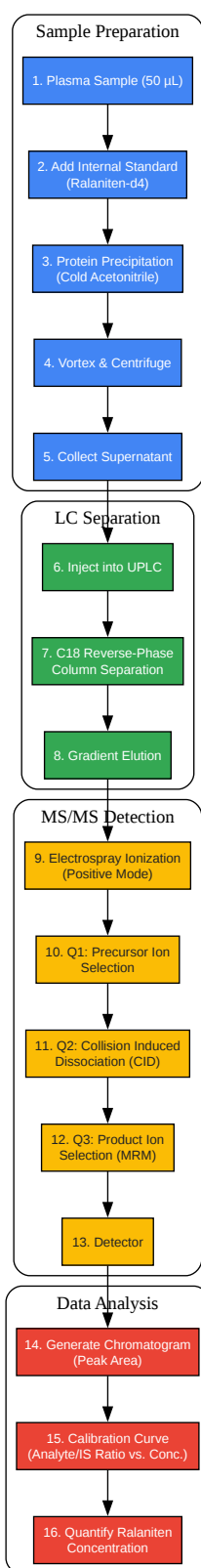
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of **Ralaniten** and the experimental workflow for its quantification.



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Caption: Mechanism of action of **Ralaniten**, inhibiting AR signaling.



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Caption: Experimental workflow for **Ralaniten** quantification by LC-MS/MS.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of **Ralaniten** in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method is well-suited for supporting preclinical and clinical development of **Ralaniten**, enabling a thorough characterization of its pharmacokinetic profile. Researchers are advised to perform a full method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment.

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